molecular formula C14H14O3 B1676952 Naproxen CAS No. 22204-53-1

Naproxen

Cat. No.: B1676952
CAS No.: 22204-53-1
M. Wt: 230.26 g/mol
InChI Key: CMWTZPSULFXXJA-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Naproxen is a nonsteroidal anti-inflammatory drug widely used to treat pain, inflammation, and fever. It is commonly prescribed for conditions such as arthritis, tendinitis, bursitis, and menstrual cramps. This compound works by inhibiting the production of prostaglandins, which are chemicals in the body that cause inflammation and pain .

Mechanism of Action

Target of Action

Naproxen is a nonsteroidal anti-inflammatory drug (NSAID) that primarily targets the cyclooxygenase 1 and 2 (COX1, 2) enzymes . These enzymes play a crucial role in the synthesis of prostaglandins, which are key mediators of inflammation and pain .

Mode of Action

This compound acts by inhibiting the COX enzymes , thereby reducing the production of prostaglandins . This inhibition is thought to be reversible and non-covalent . By reducing prostaglandin synthesis, this compound alleviates the symptoms of inflammation, such as pain and fever .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the arachidonic acid pathway . Under normal conditions, COX enzymes convert arachidonic acid into prostaglandins. When this compound inhibits these enzymes, the production of prostaglandins is reduced, leading to decreased inflammation and pain .

Pharmacokinetics

This compound is characterized by rapid and complete absorption after oral administration, with an in vivo bioavailability of 95% . It is highly protein-bound, with more than 99% binding to plasma proteins . The elimination half-life of this compound is approximately 12 to 17 hours . This compound is metabolized by the liver to inactive metabolites, which are then excreted in the urine .

Result of Action

The primary result of this compound’s action is the reduction of inflammation and pain . By inhibiting the production of prostaglandins, this compound can effectively manage acute pain as well as pain related to rheumatic diseases . It is also used to treat a variety of conditions including rheumatoid arthritis, osteoarthritis, ankylosing spondylitis, tendinitis, bursitis, acute gout, primary dysmenorrhea, and mild to moderate pain .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, this compound has been detected in various types of water, including drinking water and groundwater . Although the concentrations are low, long-term exposure to this compound, especially when mixed with other drugs, may have a negative effect on non-target organisms . Furthermore, this compound is expected to be slowly degraded in the environment, and the risk of bioaccumulation in aquatic organisms is low due to its low octanol-water distribution coefficients .

Biochemical Analysis

Biochemical Properties

Naproxen plays a significant role in biochemical reactions by inhibiting the activity of cyclooxygenase enzymes, specifically cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2). These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are lipid compounds that mediate inflammation, pain, and fever. By inhibiting COX-1 and COX-2, this compound reduces the synthesis of prostaglandins, thereby alleviating inflammation and pain .

This compound interacts with various biomolecules, including enzymes and proteins. It binds to the active sites of COX-1 and COX-2, preventing the conversion of arachidonic acid to prostaglandins. This interaction is crucial for its anti-inflammatory and analgesic effects. Additionally, this compound has been shown to interact with plasma albumin, which affects its distribution and bioavailability in the body .

Cellular Effects

This compound exerts its effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. By inhibiting the production of prostaglandins, this compound reduces the inflammatory response in cells, leading to decreased pain and swelling .

This compound also affects cell signaling pathways by inhibiting the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune responses. This inhibition results in reduced production of pro-inflammatory cytokines and chemokines, further contributing to its anti-inflammatory effects .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with cyclooxygenase enzymes. This compound competitively inhibits the active sites of COX-1 and COX-2, preventing the conversion of arachidonic acid to prostaglandins. This inhibition reduces the production of prostaglandins, which are key mediators of inflammation, pain, and fever .

This compound’s inhibition of COX-1 and COX-2 is non-selective, meaning it affects both enzymes. COX-1 is constitutively expressed in various tissues and is involved in maintaining normal physiological functions, such as protecting the gastric mucosa and regulating platelet aggregation. COX-2, on the other hand, is inducible and is primarily involved in inflammatory responses. By inhibiting both COX-1 and COX-2, this compound provides effective relief from inflammation and pain .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. This compound is rapidly absorbed when administered orally, and its effects can be observed within an hour. The drug has a half-life of approximately 12 to 17 hours in adults, allowing for sustained therapeutic effects .

Studies have shown that this compound remains stable under various conditions, with minimal degradation over time. Long-term studies in vitro and in vivo have demonstrated that this compound maintains its anti-inflammatory and analgesic effects without significant loss of potency. Prolonged use of this compound may lead to adverse effects, such as gastrointestinal bleeding and renal toxicity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that low to moderate doses of this compound provide effective anti-inflammatory and analgesic effects without significant adverse effects. High doses of this compound can lead to toxic effects, including gastrointestinal ulcers, renal damage, and hepatotoxicity .

In animal models, the threshold effects of this compound have been observed, where increasing the dosage beyond a certain point does not result in proportional increases in therapeutic effects but rather increases the risk of adverse effects. This highlights the importance of determining the optimal dosage for therapeutic use while minimizing the risk of toxicity .

Metabolic Pathways

This compound is extensively metabolized in the liver to 6-O-desmethylthis compound, which is further metabolized to acylglucuronide conjugates. The primary enzymes involved in the metabolism of this compound are cytochrome P450 2C9 (CYP2C9) and cytochrome P450 1A2 (CYP1A2). These enzymes catalyze the demethylation of this compound, leading to the formation of its metabolites .

The metabolic pathways of this compound also involve conjugation reactions, where the metabolites are conjugated with glucuronic acid to form acylglucuronides. These conjugates are then excreted in the urine. The metabolism of this compound is crucial for its elimination from the body and plays a role in determining its pharmacokinetic properties .

Transport and Distribution

This compound is rapidly absorbed when administered orally and is extensively bound to plasma albumin, with a protein binding rate of approximately 99%. This high binding affinity affects its distribution within the body, as only the unbound fraction of this compound is pharmacologically active .

This compound is distributed throughout the body, with significant concentrations found in synovial fluid, which is a proposed site of action for its anti-inflammatory effects. The drug’s distribution is influenced by its binding to plasma proteins, which affects its bioavailability and therapeutic efficacy .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm, where it exerts its effects on cyclooxygenase enzymes. This compound does not require specific targeting signals or post-translational modifications for its activity, as it diffuses freely within the cytoplasm to reach its target enzymes .

This compound’s activity is not confined to specific subcellular compartments, as it interacts with cyclooxygenase enzymes present in various tissues and cells. This broad distribution allows this compound to effectively inhibit prostaglandin synthesis and provide relief from inflammation and pain .

Preparation Methods

Synthetic Routes and Reaction Conditions

Naproxen can be synthesized through various methods. One common synthetic route involves the alkylation of 2-methoxynaphthalene with 2-bromopropionic acid, followed by hydrolysis and decarboxylation to yield this compound. Another method involves the use of a chiral auxiliary to achieve enantioselective synthesis .

Industrial Production Methods

Industrial production of this compound typically involves the use of continuous-flow chemistry to improve reaction efficiency and scalability. This method allows for the precise control of reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Naproxen undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Naproxen has a wide range of scientific research applications:

Comparison with Similar Compounds

Naproxen is often compared with other nonsteroidal anti-inflammatory drugs such as ibuprofen and mefenamic acid. While all these compounds share similar mechanisms of action, this compound has a longer half-life, allowing for less frequent dosing. Additionally, this compound is associated with a lower risk of gastrointestinal side effects compared to some other nonsteroidal anti-inflammatory drugs .

Similar Compounds

This compound’s unique properties, such as its longer half-life and lower risk of gastrointestinal side effects, make it a valuable option for the treatment of pain and inflammation.

Properties

IUPAC Name

(2S)-2-(6-methoxynaphthalen-2-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O3/c1-9(14(15)16)10-3-4-12-8-13(17-2)6-5-11(12)7-10/h3-9H,1-2H3,(H,15,16)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMWTZPSULFXXJA-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4040686
Record name Naproxen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4040686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Naproxen
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001923
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Slightly soluble in ether; soluble in methanol, chloroform, Soluble in 25 parts ethanol (96%), 20 parts methanol, 15 parts chloroform, 40 parts ether. Practically insoluble in water, Practically insoluble in water and freely soluble in alcohol., In water, 15.9 mg/L at 25 °C, 0.0159 mg/mL at 25 °C
Record name Naproxen
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00788
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name NAPROXEN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3369
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Naproxen
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001923
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

As with other non-selective NSAIDs, naproxen exerts it's clinical effects by blocking COX-1 and COX-2 enzymes leading to decreased prostaglandin synthesis. Although both enzymes contribute to prostaglandin production, they have unique functional differences. The COX-1 enzymes is constitutively active and can be found in normal tissues such as the stomach lining, while the COX-2 enzyme is inducible and produces prostaglandins that mediate pain, fever and inflammation. The COX-2 enzyme mediates the desired antipyretic, analgesic and anti-inflammatory properties offered by Naproxen, while undesired adverse effects such as gastrointestinal upset and renal toxicities are linked to the COX-1 enzyme., Naproxen has pharmacologic actions similar to those of other prototypical nonsteroidal anti-inflammatory agents (NSAIAs). The drug exhibits anti-inflammatory, analgesic, and antipyretic activity. The exact mechanisms have not been clearly established, but many of the actions appear to be associated principally with the inhibition of prostaglandin synthesis. Naproxen inhibits the synthesis of prostaglandins in body tissues by inhibiting cyclooxygenase; at least 2 isoenzymes, cyclooxygenase-1 (COX-1) and -2 (COX-2) (also referred to as prostaglandin G/H synthase-1 (PGHS-1) and -2 (PGHS-2), respectively), have been identified that catalyze the formation of prostaglandins in the arachidonic acid pathway. Naproxen, like other prototypical NSAIAs, inhibits both COX-1 and COX-2. Although the exact mechanisms have not been clearly established, NSAIAs appear to exert anti-inflammatory, analgesic, and antipyretic activity principally through inhibition of the COX-2 isoenzyme; COX-1 inhibition presumably is responsible for the drugs' unwanted effects on GI mucosa and platelet aggregation., The anti-inflammatory, analgesic, and antipyretic effects of naproxen and other nonsteroidal anti-inflammatory agents (NSAIAs), including selective inhibitors of COX-2 (e.g., celecoxib, rofecoxib), appear to result from inhibition of prostaglandin synthesis. While the precise mechanism of the anti-inflammatory and analgesic effects of NSAIAs continues to be investigated, these effects appear to be mediated principally through inhibition of the COX-2 isoenzyme at sites of inflammation with subsequent reduction in the synthesis of certain prostaglandins from their arachidonic acid precursors. Naproxen stabilizes lysosomal membranes and inhibits the response of neutrophils to chemotactic stimuli. The drug does not possess glucocorticoid or adrenocorticoid-stimulating properties., Naproxen lowers body temperature in patients with fever. Although the mechanism of the antipyretic effect of nonsteroidal anti-inflammatory agents is not known, it has been suggested that suppression of prostaglandin synthesis in the CNS (probably in the hypothalamus) may be involved., Naproxen-induced inhibition of prostaglandin synthesis may result in decreased frequency and intensity of uterine contractility. Prostaglandins E2 and F2alpha increase the amplitude and frequency of uterine contractions in pregnant women; current evidence suggests that primary dysmenorrhea is also mediated by these prostaglandins. Whether the increased production of prostaglandins associated with primary dysmenorrhea is mediated by COX-1 or COX-2 remains to be determined. Blood concentrations of a metabolite of prostaglandin F2alpha have been found to decrease in women with dysmenorrhea who were receiving naproxen. Therapy with naproxen has been effective in relieving menstrual pain and has reduced blood loss in women with menorrhagia, probably by inhibiting the formation of these prostaglandins. Administration of naproxen during late pregnancy may prolong gestation by inhibiting uterine contractions.
Record name Naproxen
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00788
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name NAPROXEN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3369
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Impurities

(2S)-2-(6-hydroxynaphthalen-2-yl)propanoic acid, (2S)-2-(5-chloro-6-methoxynaphthalen-2-yl)propanoic acid, (2S)-2-(5-bromo-6-methoxynaphthalen-2-yl)propanoic acid, (2S)-2-(5-iodo-6-methoxynaphthalen-2-yl)propanoic acid, For more Impurities (Complete) data for NAPROXEN (14 total), please visit the HSDB record page.
Record name NAPROXEN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3369
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Crystals from acetone-hexane, White to off-white crystalline powder, White to creamy white, crystalline powder; soluble in water and sparingly soluble in alcohol. /Naproxen sodium/

CAS No.

22204-53-1
Record name Naproxen
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22204-53-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Naproxen [USAN:USP:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022204531
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Naproxen
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00788
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name NAPROXEN
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757239
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NAPROXEN
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=750183
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Naproxen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4040686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Naproxen
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.747
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NAPROXEN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/57Y76R9ATQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name NAPROXEN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3369
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Naproxen
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001923
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

152°C, 155 °C, Crystals from acetone; mp: 244-246 °C; specific optical rotation: -11 deg at 25 °C/D (in methanol) /Naproxen sodium salt/, 153 °C
Record name Naproxen
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00788
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name NAPROXEN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3369
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Naproxen
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001923
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

Depending on the reaction conditions, hydrolysis of an ester, ortho ester or amide formed may be effected concomitantly or sequentially by standard methods. For example, when the protic solvent medium comprises acetic acid and sodium acetate and the ester substrate comprises 1,1-dimethoxy-1-(6-methoxy-2-naphthyl)prop-2-yl methanesulfonate, there is afforded the compound, methyl 2-(6-methoxy-2-naphthyl)propionate. The methyl ester is then hydrolyzed to the corresponding acid by contact with base. Alternatively, the α-arylalkanoic acid can be obtained by concomitant hydrolysis by maintaining the ester substrate in contact with a methanol-water solution containing sodium bicarbonate. Typically, 1,1-dimethoxy-1-(6-methoxy-2-naphthyl)prop-2-yl methanesulfonate is maintained in contact with a methanol-water solution containing sodium bicarbonate to afford 2-(6-methoxy-2-naphthyl)propionic acid.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
1,1-dimethoxy-1-(6-methoxy-2-naphthyl)prop-2-yl methanesulfonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

Using the apparatus of the above Comparative Example, a toluene solution of 2-(6-methoxy-2-naphthyl)propionic acid (580.68 grams, 18.11 wt % solids, 91.64% S-enantiomer) was prepared from a sample of high chiral purity (S)-2-(6-methoxy-2-naphthyl)propionic acid, and racemic 2-(6-methoxy-2-naphthyl)propionic acid. The solution was heated to 85° C. Totals of 27.59 grams of 49.22 wt % NaOH and 7.822 grams of water were added. Two clear liquid phases were obtained. Water was stripped to 94.0° C. in 285 minutes. The total amount of water collected during the strip was 21.36 grams and the amount of toluene removed was 1.83 grams. The batch was agitated at 93.6°-94.0° C. for 15 minutes and cooled to 75° C. in 82 minutes and agitated at 75° C. for 60 minutes. Solids in the slurry settled well at the end of the 60-minute 75° C. ride. The centrifuge cake (sodium (S)-2-(6-methoxy-2-naphthyl)propionate monohydrate) was washed with 149.94 grams of hot (75° C.) toluene. Totals of 483.77 and 127.61 grams of mother liquor and wash liquor were recovered, respectively. The wet centrifuge cake weighed 75.02 grams which after drying for 8 hours at 80°-90° C. and under full vacuum yielded 67.29 grams of anhydrous sodium (S)-2-(6-methoxy-2-naphthyl)propionate. Chiral purities for the product and the mother liquor were found by analysis to be 99.03% S-enantiomer and 80.28% S-enantiomer, respectively.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
7.822 g
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

Using 6-methoxy-2-vinylnaphthalene formed per (K) above, such as in (c) of the general procedure thereof, charge the following ingredients to a suitable reactor such as a 2-L Hastalloy C Parr reactor: 6-methoxy-2-vinylnaphthalene (MVN), PdCl2, CuCl2, tetrahydrofuran, aqueous HCl, and neomenthyldiphenylphosphine. Seal the reactor and purge several times with carbon monoxide. Then fill the reactor with carbon monoxide and apply heat to the reactor contents. Keep the temperature at about 90° C. while stirring the reaction mixture until completion of the reaction. Recover the (±)-2-(6-methoxy-2-naphthyl)propionic acid from the reaction mixture as sodium (±)-2-(6-methoxy-2-naphthyl)propionate by adding water, toluene and excess aqueous caustic (e.g., 5 to 20% excess as a 20-25% solution) to the reaction mixture, stirring the resultant mixture, and then separating the organic layer from the aqueous phase containing sodium (±)-2-(6-methoxy-2-naphthyl)propionate. Additional workup procedures can be employed to increase the yield and purity of recovered sodium (±)-2-(6-methoxy-2-naphthyl)propionate. This typically involves washing the aqueous phase several times with toluene or like solvent to extract neutral organics remaining therein. Acidification of the sodium (±)-2-(6-methoxy-2-naphthyl)propionate yields (±)-2-(6-methoxy-2-naphthyl)propionic acid. One preferred way of carrying out the acidification involves adding toluene to the toluene-washed aqueous phase, warming to about 80° C., and acidifying with aqueous sulfuric acid. The (±)-2-(6-methoxy-2-naphthyl)propionic acid is isolated by allowing the hot toluene solution to cool to room temperature to crystallize the dissolved (±)-2-(6-methoxy-2-naphthyl)propionic acid. The (±)-2-(6-methoxy-2-naphthyl)propionic acid crystals are collected, rinsed with toluene, rinsed with heptane or pentane to facilitate drying, and brought to constant weight in a vacuum oven operated for example at 52° C. and 2 mm Hg.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
CuCl2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
sodium (±)-2-(6-methoxy-2-naphthyl)propionate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
PdCl2
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Naproxen
Reactant of Route 2
Naproxen
Reactant of Route 3
Naproxen
Reactant of Route 4
Naproxen
Reactant of Route 5
Reactant of Route 5
Naproxen
Reactant of Route 6
Reactant of Route 6
Naproxen
Customer
Q & A

Q1: What is the primary mechanism of action of naproxen?

A: this compound exerts its therapeutic effects primarily by inhibiting the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. [, , , ] These enzymes are responsible for the production of prostaglandins, lipid compounds involved in inflammation and pain signaling. By inhibiting COX enzymes, this compound reduces prostaglandin synthesis, thus alleviating pain and inflammation.

Q2: Does this compound exhibit selectivity for COX-1 or COX-2?

A: Unlike some newer non-steroidal anti-inflammatory drugs (NSAIDs), this compound is considered a non-selective COX inhibitor, meaning it inhibits both COX-1 and COX-2 enzymes. [, , ] This lack of selectivity contributes to its efficacy but also plays a role in its potential gastrointestinal side effects, as COX-1 is involved in protecting the gastric mucosa.

Q3: Beyond COX inhibition, are there other potential mechanisms contributing to this compound's effects?

A: Research suggests this compound might exert additional effects beyond COX inhibition. One study investigated its impact on lysosomal enzyme activities in inflamed tissues. [] Results indicated that this compound could inhibit enzymes like β-glucuronidase, lysozyme, acid protease, and collagenolytic enzymes, potentially contributing to its anti-inflammatory and anti-rheumatic properties.

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C14H14O3, and its molecular weight is 230.26 g/mol.

Q5: What are the key spectroscopic characteristics of this compound?

A5: While specific spectroscopic data is not provided in these research papers, this compound's structure can be analyzed using techniques like Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). IR spectroscopy would reveal characteristic peaks for the carboxylic acid and ether functional groups. NMR spectroscopy would provide detailed information about the hydrogen and carbon environments within the molecule. MS would confirm the molecular weight and fragmentation pattern.

Q6: How does co-spray drying with hypromellose (HPMC) affect the physicochemical properties of this compound and this compound sodium?

A: A study investigating spray drying techniques for this compound and this compound sodium revealed that co-spray drying with HPMC led to changes in crystallinity and particle morphology. [] Specifically, co-spray drying reduced this compound's crystallinity and increased the content of this compound sodium dihydrate. These changes translated to improved tableting properties and dissolution rates, potentially enhancing bioavailability.

Q7: Has computational chemistry been employed in this compound research?

A: Yes, computational studies have been utilized to understand this compound's interactions with biological targets. One study employed virtual screening and molecular dynamics (MD) simulations to investigate this compound's potential antiviral activity against influenza A virus. [] The simulations revealed this compound's potential binding sites on the viral nucleoprotein, suggesting a novel target for antiviral development.

A7: While these research papers do not delve into specific SAR studies for this compound, it's a crucial aspect of drug development. Modifying this compound's structure, such as altering the substituents on the naphthalene ring or modifying the propionic acid side chain, could impact its COX enzyme binding affinity, selectivity for COX-1 or COX-2, and ultimately its pharmacological activity and safety profile.

Q8: How can this compound's stability and bioavailability be enhanced through formulation strategies?

A: Several approaches have been explored to improve this compound's formulation. One study investigated the use of chitosan-naproxen sodium spray-dried complexes. [] These complexes demonstrated reduced ulcerogenic potential compared to free this compound, suggesting a safer profile. Additionally, the complexes showed enhanced antiarthritic effects, highlighting the potential for improving both safety and efficacy through targeted formulations.

Q9: What is the typical pharmacokinetic profile of this compound?

A: this compound exhibits rapid and complete absorption following oral administration. [] It has a relatively long half-life, averaging 13 hours, allowing for twice-daily dosing. this compound is extensively metabolized, primarily by cytochrome P450 enzymes, and excreted mainly in the urine. []

Q10: Can food intake influence the pharmacokinetics of this compound?

A: A preclinical study in minipigs observed that food intake prolonged the systemic absorption of this compound. [] This finding suggests that food intake could potentially affect the onset and duration of action, although further research in humans is needed to confirm these findings.

Q11: Are there any known drug interactions that can alter this compound's pharmacokinetics?

A: Research has identified potential drug interactions involving this compound. One study found that co-administration of the NSAIDs ketoprofen or this compound with zalcitabine, an antiretroviral drug, significantly altered zalcitabine's pharmacokinetics in rats. [] Specifically, both NSAIDs reduced renal clearance of zalcitabine, leading to increased systemic exposure and prolonged half-life. This interaction could have implications for dosing and potential toxicity.

Q12: How does this compound's pharmacokinetic profile correlate with its analgesic efficacy?

A: One study exploring this compound's effectiveness in dysmenorrhea found a correlation between low serum this compound concentrations and minimal pain relief. [] This finding highlights the importance of adequate drug absorption and systemic exposure for achieving optimal therapeutic outcomes.

Q13: Has this compound demonstrated efficacy in animal models of pain and inflammation?

A: Yes, this compound's efficacy has been investigated in various animal models. One study explored its effects in a rat model of migraine, finding that a combination of this compound and liposomal curcumin showed improved antioxidant and anti-nociceptive effects compared to either agent alone. [] This suggests a potential synergistic effect and highlights the value of exploring combination therapies.

Q14: What are the potential toxicological implications of this compound use?

A: While considered relatively safe when used appropriately, this compound, like other NSAIDs, can pose certain toxicological risks. One study reported a case of this compound-induced generalized bullous fixed drug eruption, a severe cutaneous adverse reaction. [] This case highlights the importance of careful monitoring and awareness of potential adverse effects, even with commonly used medications.

Q15: Are there any post-mortem studies investigating this compound distribution and potential toxicity?

A: A post-mortem study analyzed this compound concentrations in various tissues, including blood and liver, from individuals who had taken therapeutic doses. [] Results suggested a low propensity for post-mortem redistribution of this compound, indicating its reliability in toxicological analyses. The study also presented data from a fatality attributed to acute this compound intoxication, highlighting the potential for severe toxicity with excessive doses.

Q16: Can microemulsions enhance the transdermal delivery of this compound?

A: A study investigated the potential of microemulsions as a transdermal delivery system for this compound. [] The microemulsions, composed of Tween-80, isopropyl myristate, water, and either alcohol or propylene glycol as cosurfactants, demonstrated promising results. The permeation of this compound through excised rabbit skin was enhanced, suggesting a viable alternative to oral administration, particularly for patients who experience gastrointestinal side effects.

Q17: What analytical techniques are commonly employed to quantify this compound in biological samples?

A: High-Performance Liquid Chromatography (HPLC) is frequently used to measure this compound concentrations in biological samples. One study developed and validated an HPLC method for the simultaneous estimation of paracetamol and this compound in tablet formulations. [] This method utilized an Eclipse XDB C18 column and a gradient mobile phase for efficient separation and quantification of both drugs.

Q18: Can spectroscopic methods be used to quantify this compound in pharmaceutical formulations?

A: Yes, spectroscopic techniques offer alternative approaches for this compound quantification. One study employed a first-order derivative UV spectrophotometric method for simultaneous estimation of sumatriptan succinate and this compound sodium in a combined dosage form. [] This method provided a simple, precise, and accurate way to determine both drugs without prior separation.

Q19: What is the environmental fate of this compound and its potential impact on ecosystems?

A: this compound has been detected in various environmental compartments, raising concerns about its ecological impact. One study investigated the biodegradation of this compound using selected fungal strains. [] Among the tested strains, Aspergillus niger exhibited the highest efficiency in removing this compound. The study identified O-desmethylthis compound and 7-hydroxythis compound as the main by-products of fungal transformation, providing insights into the biodegradation pathway.

Q20: How do different formulations influence this compound's dissolution rate and subsequently its bioavailability?

A: this compound's dissolution rate is a crucial factor influencing its absorption and therapeutic efficacy. Research has demonstrated that formulation strategies can significantly impact this parameter. For instance, spray-dried forms of this compound and this compound sodium, particularly when co-spray dried with HPMC, exhibited improved dissolution profiles compared to their unprocessed counterparts. [] This enhanced dissolution can lead to faster drug absorption and potentially improved bioavailability.

A20: Analytical method validation is a critical aspect of ensuring reliable and accurate quantification of this compound in various matrices. The research papers highlight that developed methods for this compound analysis, such as HPLC and UV spectrophotometric methods, were validated according to established guidelines, ensuring their suitability for their intended purposes.

A20: While not explicitly detailed, the research implies that quality control and assurance measures are integral throughout the development, manufacturing, and distribution of this compound-containing products. These measures aim to ensure consistent drug quality, purity, and efficacy, ultimately guaranteeing patient safety and optimal therapeutic outcomes.

A20: These research papers do not provide details on this compound's interactions with specific drug transporters. Understanding these interactions is crucial for predicting drug disposition, potential drug-drug interactions, and optimizing therapeutic outcomes.

A: this compound is primarily metabolized by cytochrome P450 enzymes, and its potential to induce or inhibit these enzymes is an important consideration for potential drug interactions. While not extensively discussed, one study did mention that this compound is metabolized by the cytochrome P450 enzyme system during its biodegradation. [] Further research is needed to characterize this compound's specific interactions with drug-metabolizing enzymes and their clinical implications.

Q21: Are there methods for recycling this compound resolution solvents and byproducts?

A: One study focused on developing a sustainable method for recycling the resolution solvent, resolving agent, and by-product generated during this compound resolution. [] The method utilized an overgravitational revolving bed for efficient solvent recovery and subsequent recycling of the resolving agent and D,L-naproxen salt. This approach minimizes waste generation, reduces environmental impact, and promotes resource efficiency in this compound production.

A: The provided research papers offer glimpses into the historical use and research surrounding this compound. For instance, one study mentions a double-blind trial comparing the effects of this compound and aspirin on the gastric mucosa of healthy volunteers. [] This highlights the ongoing research efforts to understand and mitigate the gastrointestinal risks associated with NSAID use, a significant concern since their introduction.

Q22: What are some examples of cross-disciplinary research approaches employed in studying this compound?

A: Research on this compound extends beyond traditional pharmaceutical sciences, encompassing diverse fields like material science, analytical chemistry, and environmental science. For instance, the exploration of microemulsions for transdermal drug delivery highlights the synergy between material science and pharmaceutical development. [] Similarly, investigations into the biodegradation of this compound using fungal strains demonstrate the integration of environmental microbiology and pharmaceutical science. [] These cross-disciplinary collaborations are crucial for advancing our understanding of this compound's properties, optimizing its therapeutic applications, and minimizing its environmental impact.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.